molecular formula C19H20BrN3O2 B3009300 3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866157-55-3

3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No. B3009300
CAS RN: 866157-55-3
M. Wt: 402.292
InChI Key: QOEQURFXYOKDPJ-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, also known as BBTBD, is an organic compound belonging to the benzotriazepine family. BBTBD is a heterocyclic compound composed of a benzene ring fused with a 1,3,4-triazepine ring, and is commonly used as an intermediate in the synthesis of organic compounds. This compound has been studied for its potential applications in scientific research, and has been explored for its biological and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and alkylation studies of related compounds, including 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-diones, have been conducted to explore chemical properties and reactions. These studies contribute to understanding the molecular structure and reactivity of such compounds (Karp, 1996).

Crystallography and Molecular Structure Analysis

  • Research on compounds like N-(4-tert-Butylbenzyl)phthalimide, which shares structural similarities, focuses on understanding their molecular shape, intermolecular interactions, and crystal structure. These insights are crucial for material science and pharmacological applications (Jiang‐Sheng Li, Simpson, & Li, 2009).
  • Studies on various derivatives, including those with N(7)-benzyl substitutions, reveal different crystal structures and molecular conformations. These findings are significant for the development of materials with specific properties and behaviors (Cruz, Trilleras, Cobo, Low, & Glidewell, 2008).

Medicinal Chemistry Applications

Chemical Behavior and Reactions

  • The chemical behavior and reactions of similar 1,4-benzodiazepine-2,5-dione derivatives have been explored to understand their potential applications in various chemical processes and pharmaceutical development (Stavropoulos & Theodoropoulos, 1977).

Eco-Friendly Synthesis Methods

  • Research on eco-friendly synthesis methods for 1,4-benzodiazepine-2,5-diones in ionic liquids reflects the growing interest in sustainable chemistry. These methods could have implications for pharmaceutical manufacturing and environmental sustainability (Jadidi, Ghahremanzadeh, Asgari, Eslami, & Arvinnezhad, 2008).

Safety and Hazards

As with any chemical compound, handling “3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” would require appropriate safety precautions. The bromine atom in the bromobenzyl group could potentially make the compound hazardous .

Future Directions

The study of benzotriazepine derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis and testing of “3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” for potential biological activities .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-19(2,3)23-17(24)15-6-4-5-7-16(15)21-18(25)22(23)12-13-8-10-14(20)11-9-13/h4-11H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEQURFXYOKDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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